4-(4-羟基苯甲酰)-3-甲基-3,4-二氢-2(1H)-喹喔啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

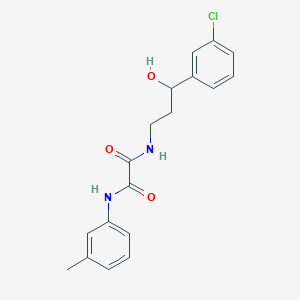

The compound "4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone" is a quinazolinone derivative, a class of compounds that has been extensively studied due to their diverse biological activities and potential therapeutic applications. Quinazolinones are heterocyclic compounds that contain a fused quinoline and benzene ring system. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One such method is the one-pot synthesis from 2-aminobenzamides and aldehydes, which involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) . This method highlights the mild reaction conditions and the ability to introduce N-alkoxy substituents into the quinazolinone framework. Although the specific synthesis of "4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone" is not detailed, the general synthetic approach for quinazolinones could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a quinoline ring. The presence of a hydroxybenzoyl group in the compound of interest suggests potential for intramolecular hydrogen bonding, which could influence its chemical reactivity and physical properties. The tautomeric structures of related azo compounds have been studied by NMR spectroscopy, indicating the importance of solvent effects and substituent nature on the molecular structure .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including cyclocondensation, oxidative dehydrogenation, and coupling with diazotized aniline derivatives . The electrochemical oxidation of related compounds has been studied, showing the potential for Michael addition reactions under electro-decarboxylation conditions . Additionally, reactions with Schiff bases have been reported to yield 3-benzylideneamino-quinazolinones and oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones are influenced by their molecular structure. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from related compounds have been investigated, demonstrating the impact of solvent polarity . The ionization constants and effects of acid and base on the visible absorption spectra of these dyes have also been reported . The electrochemical properties of related compounds have been explored, with studies on the electrochemical oxidation and synthesis of benzofuran derivatives .

科学研究应用

光毒性和细胞毒活性

- 研究人员探索了新型 3-喹啉基-吡唑和异恶唑的合成,包括 4-羟基-2(1H)-喹喔啉酮的衍生物,以评估它们的光毒性和细胞毒活性。与正常人角质形成细胞相比,这些化合物对白血病和腺癌细胞系显示出潜力(Chimichi 等,2006 年)。

化学合成和结构分析

- 已经实现了含有喹喔啉酮部分的稠合杂环多核体系的合成,包括 4-羟基-1-甲基-3-(5-氧代-4,5-二氢-1H-3-吡唑基)-1,2-二氢-2-喹喔啉酮等衍生物的制备(Abass & Othman,2001 年)。

生物催化合成

- 已经开发出一种创新的单锅生物催化合成方法,使用柠檬汁作为危险溶剂和催化剂的替代品。该方法有效地合成了 3,4-二氢-2(1H)-喹喔啉酮的小型库(Petronijević 等,2017 年)。

固相合成

- 已经描述了 3,4-二取代-7-氨基甲酰基-1,2,3,4-四氢喹喔啉-2-酮的固相合成,展示了制备这些化合物的新方法(Lee 等,1997 年)。

电化学研究

- 已经对 4-羟基-1-甲基-2(1H)-喹啉酮存在下 3,4-二羟基苯甲酸进行了电化学研究。这些研究对于了解这些化合物的电化学性质和潜在应用至关重要(Moghaddam 等,2006 年)。

抗菌和抗氧化活性

- 已经合成并评估了新型喹喔啉酮衍生物的体外抗菌活性。这些发现有助于开发新的抗菌剂(Shaaban 等,2009 年)。

- 已经合成并测试了一些新型 1,3,4,2-恶二唑磷菲并[6,7-c]喹喔啉酮和相关化合物的抗氧化性能,突出了它们作为抗氧化剂的潜力(Hassan 等,2017 年)。

属性

IUPAC Name |

4-(4-hydroxybenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-15(20)17-13-4-2-3-5-14(13)18(10)16(21)11-6-8-12(19)9-7-11/h2-10,19H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNQVEDQFTWNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666430 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3016879.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)

![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)

![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)